

Technical Support Center: Piperidine-Azepane Scaffold Optimization

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Compound of Interest

Compound Name: 1-(Piperidin-3-ylmethyl)azepane

CAS No.: 896053-57-9

Cat. No.: B3388880

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Status: System Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Mitigating Off-Target Effects in Cyclic Amine Scaffolds

Welcome to the Scaffold Optimization Help Desk

You have reached the Tier-3 Technical Support for medicinal chemistry optimization. This guide addresses critical "bugs" often encountered when deploying piperidine and azepane derivatives in drug discovery: hERG-mediated cardiotoxicity, metabolic instability, and selectivity drift.

Our goal is not just to patch the issue but to re-architect the molecule for high Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Ticket #101: Critical Alert – hERG Channel Inhibition

User Report: "My lead azepane analog has potent primary activity (

) but is showing a red flag in the hERG patch-clamp assay (

). I need to improve the safety margin without killing potency."

Root Cause Analysis

The hERG potassium channel possesses a unique, large inner cavity lined with aromatic residues (Tyr652 and Phe656). Piperidine and azepane scaffolds often trigger this "bug" via two mechanisms:

- Cation-

Interaction: The basic nitrogen (protonated at physiological pH) interacts strongly with the π -systems of the channel's aromatic residues.

- Hydrophobic Trapping: Lipophilic substituents on the ring stabilize the compound within the channel pore.

Troubleshooting Protocol

Step 1: Modulate Basicity (

reduction) The most effective patch is to lower the

of the cyclic amine nitrogen below 8.0-8.5, reducing the percentage of cationic species at physiological pH (7.4).

- Strategy A (Inductive Effect): Introduce an electron-withdrawing group (EWG) on the α -carbon (adjacent to the nitrogen).

- Implementation: Add a fluorine atom or a methoxy group.^[1]

- Impact: A

- fluorine can drop the piperidine

- by ~1.5 to 2.0 log units due to the strong

- inductive effect [1].

- Strategy B (Remote Modulation): If the

- position is sterically sensitive, introduce an EWG at the

-position (e.g., 4-fluoropiperidine). The effect is weaker but often preserves binding conformation better.

Step 2: Reduce Lipophilicity (

Optimization) If

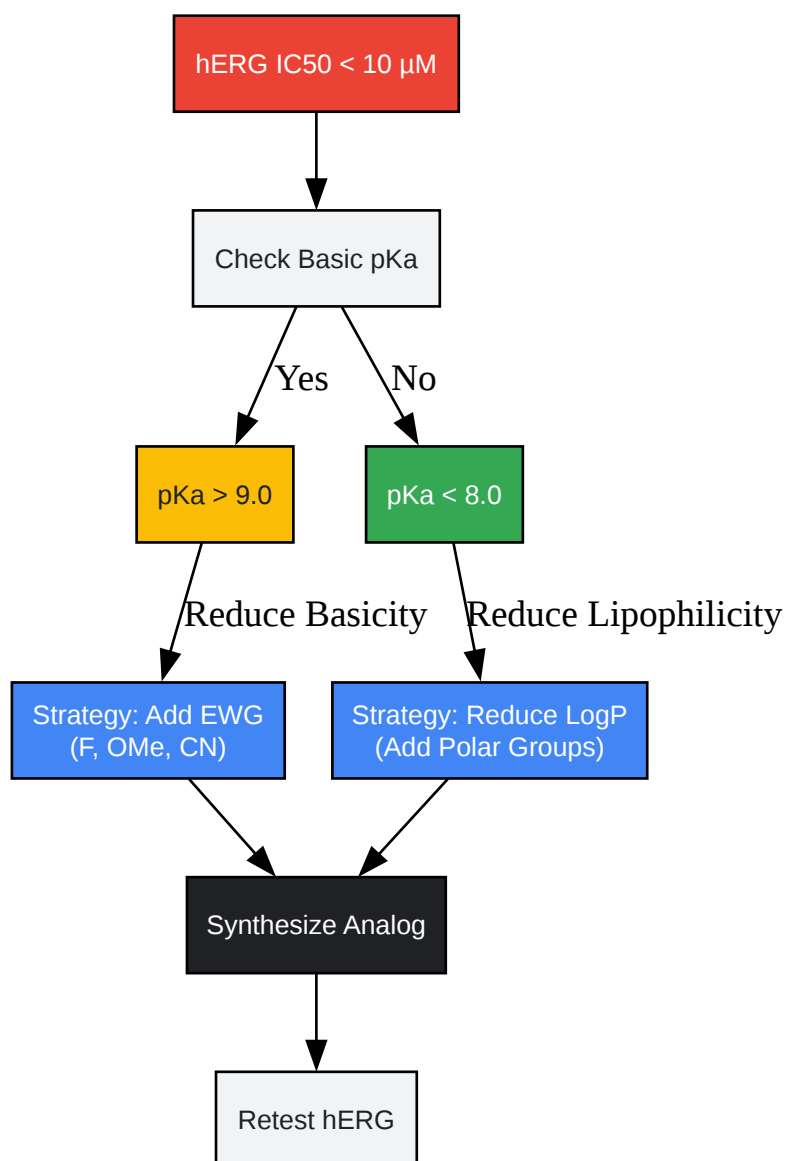
modulation kills primary potency, focus on

- Action: Lower cLogP by 0.5–1.0 units.
- Implementation: Introduce polar "break" points. For azepanes, which are inherently more lipophilic than piperidines, consider an ether linkage or a sulfone in the side chain.

Data Summary: Impact of Substituents on hERG Liability

Modification	(Approx)	hERG Impact	Risk
Unsubstituted Piperidine	Reference (~11.0)	High Risk	Baseline
-Fluoro	-1.8	Significant Reduction	May impact solubility
-Methoxy	-1.2	Moderate Reduction	Steric clash potential
4,4-Difluoro	-2.5	High Reduction	Lowers basicity too much?
N-Alkylation (Bulky)	+/- 0.2	Variable	Increased risk (trapping)

Workflow Diagram: hERG Mitigation



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Caption: Decision tree for mitigating hERG liability in cyclic amines based on physicochemical properties.

Ticket #102: Metabolic Instability (High Clearance)

User Report: "My azepane series is disappearing in rat liver microsomes (RLM).

is < 10 minutes. Metabolite ID suggests oxidation on the ring."

Root Cause Analysis

Azepane (7-membered) rings are generally more lipophilic and possess higher conformational entropy than piperidines (6-membered). This makes them "fluffier" targets for CYP450 enzymes.

- Primary Failure Mode:
 - carbon oxidation (adjacent to Nitrogen) leading to ring opening or N-dealkylation.
- Secondary Failure Mode: Oxidation at the
or
positions (remote oxidation).

Troubleshooting Protocol

Step 1: Block the "Soft Spots" Metabolic hot spots are typically the carbon atoms to the nitrogen.

- Protocol: Synthesize
 - dimethyl or
 - methyl derivatives.
- Why: Steric hindrance prevents the CYP450 heme-iron-oxo species from accessing the C-H bond for abstraction [2].

Step 2: Scaffold Contraction (Ring Sizing) If the 7-membered ring isn't strictly required for binding:

- Protocol: Contract the azepane to a piperidine or a morpholine.[2]
- Why: Piperidines are generally more metabolically stable. Morpholines reduce LogD and block oxidation sites with an oxygen atom.

Step 3: Fluorine "Scan"

- Protocol: Systematically introduce fluorine at metabolically labile positions.

- Why: The C-F bond is stronger than C-H and resistant to CYP oxidation. Additionally, it lowers the electron density of the ring, making it less attractive to oxidative enzymes.

Ticket #103: Selectivity & Potency (The Azepane Advantage)

User Report: "I switched from piperidine to azepane to avoid IP issues, but I lost selectivity against a homologous receptor. How do I fix this?"

Technical Insight

While piperidines exist predominantly in a stable chair conformation, azepanes are flexible fluxional molecules. This entropy allows them to "mold" into different pockets, which is good for potency but bad for selectivity (promiscuity).

Troubleshooting Protocol

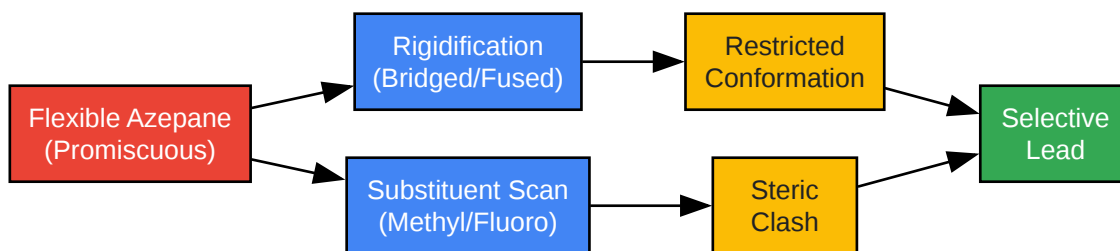
Step 1: Rigidification (Conformational Locking) You must pay the entropic cost synthetically rather than in the binding pocket.

- Bridged Systems: Convert the azepane into an 8-azabicyclo[3.2.1]octane (tropane-like) or isoquinuclidine.
- Fused Systems: Fuse a benzene or heteroaromatic ring to the azepane (e.g., benzazepine).
- Result: This restricts the number of conformers, forcing the molecule to adopt a specific shape that may match your target but clash with the off-target [3].

Step 2: The "Magic Methyl" Effect

- Protocol: Introduce a methyl group at different positions of the azepane ring.
- Why: A single methyl group can lock a specific ring pucker, dramatically altering the vector of the N-substituent and improving selectivity.

Selectivity Optimization Workflow



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Caption: Workflow for converting promiscuous azepane leads into selective agents via rigidification.

FAQ: Synthesis & Purification

Q: My polar piperidine derivatives are stuck in the aqueous phase during workup. How do I recover them? A: Polar amines form water-soluble salts.

- Salting Out: Saturate the aqueous phase with NaCl or .
- Solvent Switch: Use "Isopropanol/Chloroform (1:3)" instead of DCM or Ethyl Acetate for extraction. This mixture is highly effective for polar amines.

Q: I see a "doublet" in my NMR for the azepane ring protons. Is it an impurity? A: Likely not. Azepanes often exhibit slow ring inversion on the NMR timescale at room temperature, leading to broadened or split peaks (rotamers). Run the NMR at 50°C or 60°C to see if the peaks coalesce.

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